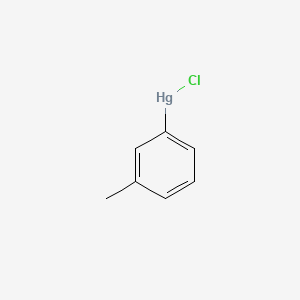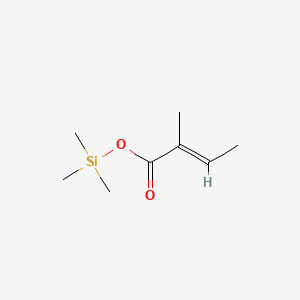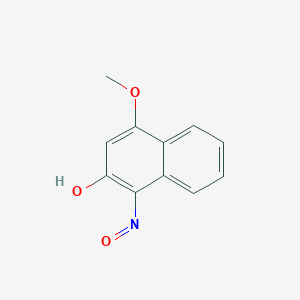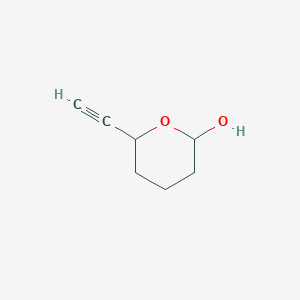
6-Ethynyloxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyloxan-2-ol is an organic compound with the molecular formula C7H10O2 It is a member of the oxane family, characterized by the presence of an ethynyl group attached to the sixth carbon of the oxane ring and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyloxan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromooxan-2-ol with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling, which is a well-known method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide.
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Triethylamine
Solvent: Tetrahydrofuran
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynyloxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 6-Ethynyloxan-2-one
Reduction: 6-Ethyloxan-2-ol
Substitution: 6-Chloroxan-2-ol
Applications De Recherche Scientifique
6-Ethynyloxan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-Ethynyloxan-2-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity. These interactions can modulate signaling pathways and biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Ethynyltetrahydro-2H-pyran-2-ol
- 6-Ethynyl-1,4-dioxane-2-ol
- 6-Ethynyl-1,3-dioxane-2-ol
Comparison
6-Ethynyloxan-2-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the oxane ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, 6-Ethynyltetrahydro-2H-pyran-2-ol lacks the additional oxygen atom in the ring, which can influence its chemical behavior and interactions with other molecules.
Propriétés
Numéro CAS |
614751-90-5 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
6-ethynyloxan-2-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h1,6-8H,3-5H2 |
Clé InChI |
FPRWPBGMMYTFKI-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CCCC(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B13814972.png)
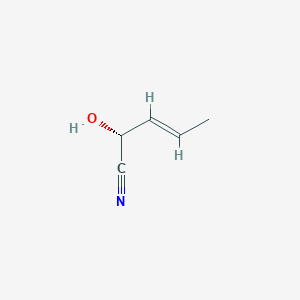
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
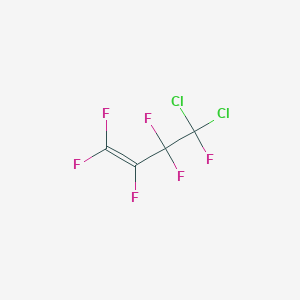
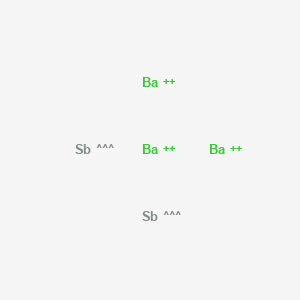
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
